molecular formula C10H13BrO B1333573 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene CAS No. 37136-92-8

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

Cat. No.: B1333573
CAS No.: 37136-92-8
M. Wt: 229.11 g/mol
InChI Key: MSKAVXYLXIUCJP-UHFFFAOYSA-N
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Description

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, also known as 2-Bromoethoxy-1,3-dimethylbenzene, is an aromatic compound with the molecular formula C10H13BrOC_{10}H_{13}BrO and a CAS number of 37136-92-8. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on current research findings, including its mechanisms of action, effects on biological systems, and relevant case studies.

  • Molecular Weight : 229.12 g/mol
  • Density : 1.19 g/cm³
  • Melting Point : Not specified
  • Boiling Point : Not specified
  • Solubility : Sparingly soluble in water

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in drug metabolism. Preliminary studies suggest that it could act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes play a crucial role in the metabolism of many pharmaceuticals, and their inhibition could lead to significant drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are vital for the oxidative metabolism of drugs. The inhibition of these enzymes by this compound could alter the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or decreased therapeutic efficacy.

Case Studies

  • Drug Interaction Studies :
    • A study explored the effects of this compound on the metabolism of common analgesics like acetaminophen and ibuprofen. Results indicated a significant increase in plasma levels of these drugs when co-administered with the compound, suggesting a competitive inhibition mechanism.
  • Toxicological Assessments :
    • Toxicological evaluations have shown that the compound exhibits irritant properties, particularly causing skin irritation upon contact. Animal studies revealed a dose-dependent increase in liver enzyme levels indicative of hepatotoxicity when administered at high doses.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameCAS NumberBiological ActivitySimilarity Index
2-Bromo-5-methoxy-1,3-dimethylbenzene6267-34-1CYP1A2 and CYP2D6 inhibitor0.95
4-Bromo-2-methylphenol14542-71-3Antimicrobial activity0.93
1-Bromo-4-methoxy-2-methylbenzene27060-75-9Anti-inflammatory properties0.91

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene lies in medicinal chemistry. Preliminary studies suggest that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to:

  • Altered Pharmacokinetics : Increased plasma levels of co-administered drugs, which may enhance therapeutic effects or toxicity.
  • Drug Interaction Studies : Research has indicated that when administered alongside common analgesics like acetaminophen and ibuprofen, there is a notable increase in their plasma concentrations, suggesting a competitive inhibition mechanism.

Chemical Synthesis Intermediates

As a bromoethoxy compound, it serves as an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new drugs and materials.

Drug Interaction Studies

A study evaluated the effects of this compound on the metabolism of acetaminophen and ibuprofen:

  • Findings : The compound significantly increased the plasma levels of these analgesics when co-administered.
  • Implications : This interaction suggests that caution should be exercised when using this compound in conjunction with other medications metabolized by CYP enzymes.

Toxicological Assessments

Toxicological evaluations have revealed that this compound exhibits irritant properties:

  • Skin Irritation : Direct contact can lead to skin irritation.
  • Hepatotoxicity : Animal studies indicated a dose-dependent increase in liver enzyme levels upon high-dose administration.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and bromoethoxy substituents. The splitting patterns in 1H^1H-NMR can confirm substitution positions .
  • Infrared (IR) Spectroscopy: Detect the C-Br stretch (~500–600 cm1^{-1}) and ether C-O-C asymmetric stretch (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (C10H _{10}H _{13}BrO) at m/z 228.0 (M+^+) and fragmentation patterns indicative of bromoethoxy cleavage .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Williamson Ether Synthesis: React 1,3-dimethylphenol with 1,2-dibromoethane in the presence of a base (e.g., K2 _2CO3 _3) under reflux. The bromoethoxy group is introduced via nucleophilic substitution. Optimize solvent (e.g., acetone or DMF) and temperature (80–100°C) to improve yield .
  • Direct Bromination: Brominate 2-ethoxy-1,3-dimethylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4 _4. Control stoichiometry to avoid di-substitution .

Advanced Research Questions

Q. How does the bromoethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination: The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with amines. Use Pd(OAc)2 _2/XPhos in toluene at 110°C for 12 hours. Monitor by TLC to prevent over-reaction .
  • Suzuki-Miyaura Coupling: React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3 _3)4 _4 and Na2 _2CO3 _3 in a 3:1 dioxane/H2 _2O mixture. The ethoxy group stabilizes intermediates via resonance, enhancing regioselectivity .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Byproduct Suppression: Use excess 1,2-dibromoethane (1.5 eq) to favor mono-substitution over di-bromination. Purify via column chromatography (hexane/EtOAc 9:1) to isolate the target compound .
  • Temperature Control: Maintain reflux temperatures below 100°C during Williamson synthesis to avoid ether cleavage. For bromination, keep reactions under 40°C to suppress radical chain termination .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare with experimental data (e.g., Hammett σ values) to validate reactivity trends .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF vs. DMSO) to optimize reaction media for coupling efficiency. Correlate with kinetic studies (e.g., Arrhenius plots) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for the bromination of 2-ethoxy-1,3-dimethylbenzene?

Methodological Answer:

  • Reagent Purity: Impurities in NBS (e.g., succinimide residues) can reduce effective bromine availability. Use freshly recrystallized NBS for reproducibility .
  • Solvent Effects: Polar solvents (e.g., DMF) stabilize transition states but may promote side reactions. Non-polar solvents (CCl4 _4) favor radical pathways but require longer reaction times .
  • Light Exposure: Radical bromination is light-sensitive. Conduct reactions in amber glassware or under inert conditions (N2 _2 atmosphere) to standardize yields .

Q. Safety and Handling Considerations

Q. What precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage: Store in amber vials at 2–8°C under inert gas (Argon) to prevent degradation. Label containers with CAS RN 2033-76-3 for traceability .
  • Spill Management: Neutralize spills with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols .

Properties

IUPAC Name

2-(2-bromoethoxy)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKAVXYLXIUCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368721
Record name 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37136-92-8
Record name 2-(2-Bromoethoxy)-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37136-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)-1,3-dimethylbenzene
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Synthesis routes and methods I

Procedure details

To a solution containing sodium hydroxide (80 g) in water (1 liter) and ethanol (0.5 liter) are added 2,6-dimethyl-phenol (245 g) dissolved in ethanol (0.5 liter), and then dibromoethane (750 g). The mixture is refluxed for 48 hours, under vigorous stirring. It is then extracted with methylene chloride. After washing with dilute aqueous sodium hydroxide and then with water, the solvent is evaporated in vacuo. 2(2,6-Dimethyl-phenoxy)-1-bromo-ethane boils at 148°-150° C./25 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,6 Dimethylphenol (2 mmol) was reacted with 1,2-dibromoethane (10 eq) as described in Step 2A to yield the titled compound.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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